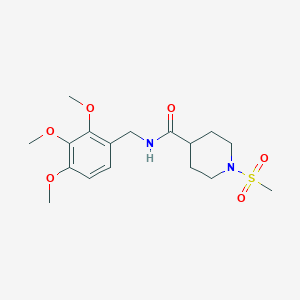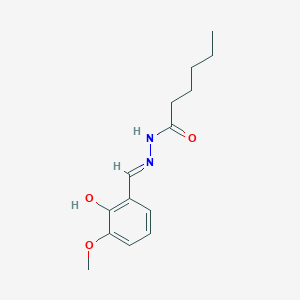
1-(methylsulfonyl)-N-(2,3,4-trimethoxybenzyl)-4-piperidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(methylsulfonyl)-N-(2,3,4-trimethoxybenzyl)-4-piperidinecarboxamide, also known as MTMP, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic properties. MTMP belongs to the class of piperidinecarboxamide compounds and has been studied for its anti-cancer, anti-inflammatory, and anti-tumor properties. In
Wirkmechanismus
The mechanism of action of 1-(methylsulfonyl)-N-(2,3,4-trimethoxybenzyl)-4-piperidinecarboxamide is not fully understood. However, it has been suggested that 1-(methylsulfonyl)-N-(2,3,4-trimethoxybenzyl)-4-piperidinecarboxamide works by inhibiting the activity of certain enzymes involved in cancer cell growth and survival. It has also been suggested that 1-(methylsulfonyl)-N-(2,3,4-trimethoxybenzyl)-4-piperidinecarboxamide may work by inducing apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
1-(methylsulfonyl)-N-(2,3,4-trimethoxybenzyl)-4-piperidinecarboxamide has been found to have various biochemical and physiological effects. It has been found to inhibit the growth and proliferation of cancer cells, induce apoptosis in cancer cells, and inhibit the activity of certain enzymes involved in cancer cell growth and survival. In addition, 1-(methylsulfonyl)-N-(2,3,4-trimethoxybenzyl)-4-piperidinecarboxamide has also been found to have anti-inflammatory and anti-tumor properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 1-(methylsulfonyl)-N-(2,3,4-trimethoxybenzyl)-4-piperidinecarboxamide in lab experiments is its potential therapeutic properties. It has been found to have anti-cancer, anti-inflammatory, and anti-tumor properties, making it a promising candidate for further research. However, one of the limitations of using 1-(methylsulfonyl)-N-(2,3,4-trimethoxybenzyl)-4-piperidinecarboxamide in lab experiments is its complex synthesis method, which can make it difficult to obtain pure 1-(methylsulfonyl)-N-(2,3,4-trimethoxybenzyl)-4-piperidinecarboxamide for research purposes.
Zukünftige Richtungen
There are several future directions for the research on 1-(methylsulfonyl)-N-(2,3,4-trimethoxybenzyl)-4-piperidinecarboxamide. One direction is to further study the mechanism of action of 1-(methylsulfonyl)-N-(2,3,4-trimethoxybenzyl)-4-piperidinecarboxamide to better understand how it works and how it can be used in the treatment of cancer and other diseases. Another direction is to explore the potential use of 1-(methylsulfonyl)-N-(2,3,4-trimethoxybenzyl)-4-piperidinecarboxamide in combination with other drugs for the treatment of cancer. Additionally, further research is needed to explore the potential use of 1-(methylsulfonyl)-N-(2,3,4-trimethoxybenzyl)-4-piperidinecarboxamide in the treatment of other diseases, such as inflammation and tumors. Finally, more research is needed to optimize the synthesis method of 1-(methylsulfonyl)-N-(2,3,4-trimethoxybenzyl)-4-piperidinecarboxamide to make it more accessible for research purposes.
Conclusion:
In conclusion, 1-(methylsulfonyl)-N-(2,3,4-trimethoxybenzyl)-4-piperidinecarboxamide is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic properties. It has been studied for its anti-cancer, anti-inflammatory, and anti-tumor properties. Although the mechanism of action of 1-(methylsulfonyl)-N-(2,3,4-trimethoxybenzyl)-4-piperidinecarboxamide is not fully understood, it has been suggested that it works by inhibiting the activity of certain enzymes involved in cancer cell growth and survival. 1-(methylsulfonyl)-N-(2,3,4-trimethoxybenzyl)-4-piperidinecarboxamide has various biochemical and physiological effects, including the inhibition of cancer cell growth and proliferation, induction of apoptosis in cancer cells, and inhibition of certain enzymes involved in cancer cell growth and survival. While there are limitations to using 1-(methylsulfonyl)-N-(2,3,4-trimethoxybenzyl)-4-piperidinecarboxamide in lab experiments, its potential therapeutic properties make it a promising candidate for further research.
Synthesemethoden
1-(methylsulfonyl)-N-(2,3,4-trimethoxybenzyl)-4-piperidinecarboxamide can be synthesized using a multi-step process that involves the reaction of 2,3,4-trimethoxybenzaldehyde with piperidine, followed by the reaction of the resulting product with methylsulfonyl chloride and finally, the reaction of the product with 4-dimethylaminopyridine and N,N'-dicyclohexylcarbodiimide. The final product is purified using column chromatography to obtain pure 1-(methylsulfonyl)-N-(2,3,4-trimethoxybenzyl)-4-piperidinecarboxamide.
Wissenschaftliche Forschungsanwendungen
1-(methylsulfonyl)-N-(2,3,4-trimethoxybenzyl)-4-piperidinecarboxamide has been studied for its potential therapeutic properties in various scientific research studies. It has been found to have anti-cancer properties and has been studied as a potential treatment for various types of cancer, including breast cancer, lung cancer, and prostate cancer. In addition, 1-(methylsulfonyl)-N-(2,3,4-trimethoxybenzyl)-4-piperidinecarboxamide has also been studied for its anti-inflammatory and anti-tumor properties.
Eigenschaften
IUPAC Name |
1-methylsulfonyl-N-[(2,3,4-trimethoxyphenyl)methyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O6S/c1-23-14-6-5-13(15(24-2)16(14)25-3)11-18-17(20)12-7-9-19(10-8-12)26(4,21)22/h5-6,12H,7-11H2,1-4H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJGCRQGMMUDMFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)CNC(=O)C2CCN(CC2)S(=O)(=O)C)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(methylsulfonyl)-N-(2,3,4-trimethoxybenzyl)piperidine-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-chlorophenyl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B6086549.png)
![2-{[2-(2-butoxyphenoxy)ethyl]thio}-6-methyl-4-pyrimidinol](/img/structure/B6086556.png)
![5-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)-3-(3-fluorophenyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B6086563.png)
![N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-1-naphthylurea](/img/structure/B6086581.png)
![5-[(1,1-dioxido-4-thiomorpholinyl)carbonyl]-1-(3-fluorobenzyl)-2-piperidinone](/img/structure/B6086582.png)
amino]methyl}-2-methoxyphenoxy)-3-(1-pyrrolidinyl)-2-propanol](/img/structure/B6086590.png)
![4-[3-(4-fluorophenyl)-3-(4-methoxyphenyl)propanoyl]morpholine](/img/structure/B6086598.png)
![N-[4-(benzoylamino)-5-chloro-2-methoxyphenyl]-3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolecarboxamide](/img/structure/B6086603.png)
![4-chloro-N-(4-{[(3,5-dichlorophenyl)amino]sulfonyl}phenyl)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B6086607.png)
![8-bromo-4-(5-bromo-2-methoxyphenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B6086610.png)
![5-[(isobutylamino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6086623.png)

![4-[2-(1-{[1-(3-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-2-piperidinyl)ethyl]phenol](/img/structure/B6086636.png)
![N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}cyclohexanecarboxamide](/img/structure/B6086649.png)